Methyl (2S,3R)-2,3-dihydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-2,3-dihydroxybutanoate is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has non-superimposable mirror images, and its stereochemistry is specified by the (2S,3R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S,3R)-2,3-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S,3R)-2,3-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors, for example, have been shown to enhance the efficiency and sustainability of esterification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2,3-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used in the presence of a base.
Major Products
Oxidation: Formation of methyl (2S,3R)-2,3-dioxobutanoate.
Reduction: Formation of methyl (2S,3R)-2,3-dihydroxybutanol.
Substitution: Formation of methyl (2S,3R)-2,3-dihalobutanoate.
Scientific Research Applications
Methyl (2S,3R)-2,3-dihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (2S,3R)-2,3-dihydroxybutanoate exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . The pathways involved often include redox reactions and the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-2,3-dihydroxybutanoate
- Methyl (2R,3R)-2,3-dihydroxybutanoate
- Methyl (2R,3S)-2,3-dihydroxybutanoate
Uniqueness
Methyl (2S,3R)-2,3-dihydroxybutanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (2S,3R) configuration may result in different enzymatic activity and binding affinity compared to its stereoisomers .
Properties
CAS No. |
38410-83-2 |
---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methyl (2S,3R)-2,3-dihydroxybutanoate |
InChI |
InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3/t3-,4+/m1/s1 |
InChI Key |
WSWXGWWRXBEESI-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)O)O |
Canonical SMILES |
CC(C(C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.